(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1187163-82-1
VCID: VC11704207
InChI: InChI=1S/C18H15NO3/c1-21-14-7-8-15(17(10-14)22-2)18(20)13-9-12-5-3-4-6-16(12)19-11-13/h3-11H,1-2H3
SMILES: COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone

CAS No.: 1187163-82-1

Cat. No.: VC11704207

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone - 1187163-82-1

Specification

CAS No. 1187163-82-1
Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name (2,4-dimethoxyphenyl)-quinolin-3-ylmethanone
Standard InChI InChI=1S/C18H15NO3/c1-21-14-7-8-15(17(10-14)22-2)18(20)13-9-12-5-3-4-6-16(12)19-11-13/h3-11H,1-2H3
Standard InChI Key SCXOYMGGRBYNNN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC
Canonical SMILES COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone consists of a quinoline core substituted at the 3-position with a methanone group linked to a 2,4-dimethoxyphenyl moiety. The quinoline ring system, a bicyclic structure with a benzene ring fused to a pyridine ring, provides a rigid aromatic framework. The 2,4-dimethoxy substitution on the phenyl group introduces steric and electronic modifications that influence molecular interactions and solubility.

Table 1: Comparative Structural Data for Related Quinoline Methanones

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
(2,5-Dimethoxyphenyl)(quinolin-3-yl)methanoneC₁₈H₁₅NO₃293.31187163-96-7
(2-Fluorophenyl)(quinolin-3-yl)methanoneC₁₆H₁₀FNO251.31187165-99-6

The 2,4-dimethoxy configuration likely enhances electron-donating effects compared to halogenated analogs, potentially altering reactivity in substitution or oxidation reactions.

Synthetic Pathways and Optimization

Friedel-Crafts Acylation

A plausible route for synthesizing (2,4-dimethoxyphenyl)(quinolin-3-yl)methanone involves Friedel-Crafts acylation, a method validated for analogous compounds. In this reaction, 2,4-dimethoxybenzoyl chloride reacts with quinoline in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the methanone bridge.

Key Reaction Conditions:

  • Solvent: Dichloromethane or nitrobenzene

  • Temperature: 0–5°C (to minimize side reactions)

  • Catalyst Load: 1.2 equivalents of AlCl₃

Alternative Approaches

Metal-free protocols using ionic liquids or Selectfluor-mediated C–H activation, as demonstrated for fluorinated analogs, could offer greener alternatives. These methods avoid harsh Lewis acids and improve atom economy, though yields for dimethoxy derivatives remain untested.

Physicochemical Properties

Solubility and Stability

The 2,4-dimethoxy groups enhance hydrophilicity compared to non-polar quinoline derivatives. Predicted solubility in polar aprotic solvents (e.g., DMSO, DMF) aligns with trends observed in (2,5-dimethoxyphenyl)(quinolin-3-yl)methanone, which exhibits moderate solubility in ethanol (≈15 mg/mL). Stability under acidic conditions may be compromised due to potential demethylation of methoxy groups, a phenomenon documented in related aryl ethers.

Biological Activities and Mechanisms

Anticancer Activity

Quinoline derivatives interfere with cancer cell proliferation via kinase inhibition or DNA intercalation. The 2,4-dimethoxy substituent could modulate interactions with ATP-binding pockets in kinases, as seen in flavone-based inhibitors.

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s modular structure allows for targeted modifications:

  • Methoxy Group Replacement: Substituting methoxy with halogens or amines to tune electronic properties.

  • Quinoline Ring Functionalization: Introducing substituents at the 6- or 8-positions to enhance selectivity.

Table 2: Hypothetical SAR for 2,4-Dimethoxy Derivatives

Modification SiteEffect on Activity
Quinoline C-6↑ Selectivity for kinase targets
Methanone Bridge↓ Metabolic clearance

Challenges and Future Directions

Knowledge Gaps

Empirical data on synthetic yields, pharmacokinetics, and toxicity profiles for the 2,4-dimethoxy isomer remains absent. Comparative studies with 2,5- and 3,4-dimethoxy analogs are needed to elucidate substitution pattern effects.

Industrial Scalability

Greener synthesis methods, such as microwave-assisted reactions or flow chemistry, could address scalability challenges posed by traditional Friedel-Crafts conditions.

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